![molecular formula C15H24S B14281313 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene CAS No. 123359-03-5](/img/structure/B14281313.png)
1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a sulfanyl group attached to a 2-ethylhexyl chain and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene typically involves the following steps:
Starting Materials:
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common method involves the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution on the benzene ring.
Industrial Production: On an industrial scale, the reaction may be catalyzed by transition metals to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The benzene ring allows for π-π interactions, further contributing to its activity.
Comparison with Similar Compounds
1-[(2-Ethylhexyl)sulfanyl]benzene: Lacks the methyl group on the benzene ring.
4-Methylbenzenethiol: Lacks the 2-ethylhexyl chain.
1-[(2-Ethylhexyl)oxy]-4-methylbenzene: Contains an ether group instead of a sulfanyl group.
Uniqueness: 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene is unique due to the presence of both the 2-ethylhexyl chain and the sulfanyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity not observed in similar compounds.
Properties
CAS No. |
123359-03-5 |
|---|---|
Molecular Formula |
C15H24S |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-(2-ethylhexylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C15H24S/c1-4-6-7-14(5-2)12-16-15-10-8-13(3)9-11-15/h8-11,14H,4-7,12H2,1-3H3 |
InChI Key |
AQPPCPXRCKWORW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CSC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


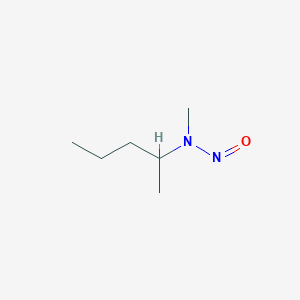
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)
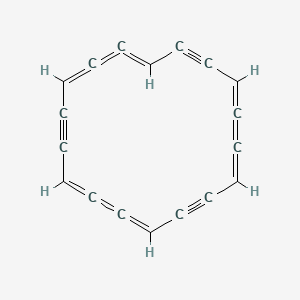
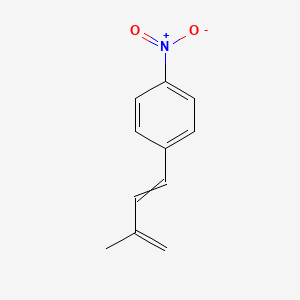
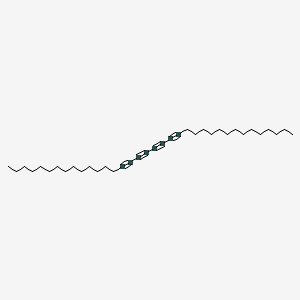

![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)
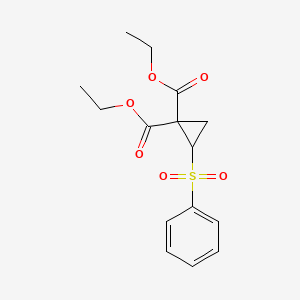
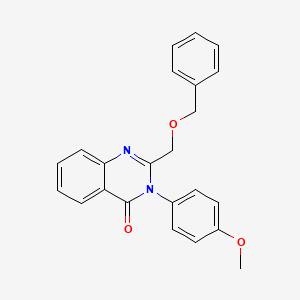
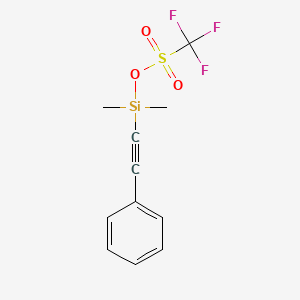

![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)

